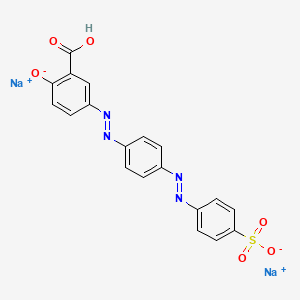
Benzoic acid, 2-hydroxy-5-((4-((4-sulfophenyl)azo)phenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzoic acid, 2-hydroxy-5-((4-((4-sulfophenyl)azo)phenyl)azo)-, disodium salt” is a chemical compound with the molecular formula C19H12N4Na2O6S. It is not intended for human or veterinary use and is typically used for research purposes. This compound has been designed as a precursor of 5-aminosalicylic acid (5-ASA), which was identified as an active component in the therapy of inflammatory bowel diseases .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid moiety that is substituted at the 2-position with a hydroxy group and at the 5-position with an azo group. This azo group is further substituted with a sulfophenyl group . The molecular weight of the compound is 470.3665.Chemical Reactions Analysis
The electrochemical reduction of this compound on carbon electrodes in aqueous solution is an ECE process, in which the first step is the electroreduction of the azo bond to the hydrazo intermediate . In acidic media, the hydrazo form is chemically cleaved into sulfanilic acid and the oxidized, quinone-imine form of 5-ASA .Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H12N4Na2O6S and a molecular weight of 470.3665. Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the available resources.Scientific Research Applications
Electroanalytical Studies
Electrochemical behavior studies of this compound, often involving cyclic and square wave voltammetry, have been conducted. These studies provide insights into the metabolic reduction of azosalicylic acids. For example, Nigović, Komorsky-Lovrič, and Šimunić (2005) investigated its electrochemical properties, focusing on the stability of the hydrazo intermediate generated in the electroreduction process and its dependence on pH and different substituents in the aromatic ring. Additionally, they developed a sensitive analytical method for determining trace levels of biologically active azosalicylic acids based on adsorptive stripping techniques (Nigović, Komorsky-Lovrič, & Šimunić, 2005).
Mechanism and Kinetics of Electrochemical Cleavage
Research by Mandić, Nigović, and Šimunić (2004) focused on the electrochemical reduction of this compound, revealing significant impacts of the sulfo substituent's position relative to the azo bridge and the pH of the solution. The study proposed that these compounds are predominantly reduced as hydrazone tautomers, leading to hydrazo compounds and eventually to 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).
Electrosynthesis and Analytical Applications
Further exploration into the electrochemical properties of this compound and similar ones has been conducted. For instance, Nigović, Šimunić, and Mandić (2002) compared its electrochemical properties to those of olsalazine, studying the influence of pH and substituent positions. They identified the reduction process as an ECE process leading to azo bond cleavage (Nigović, Šimunić, & Mandić, 2002).
Synthesis and Characterization of Complexes
In synthetic chemistry, this compound has been used in the preparation of azo compounds and Schiff base ligands. Tunçel and Serin (2006) synthesized azo-linked Schiff base ligands and their metal complexes, characterizing them through various spectroscopic and analytical techniques. These studies contribute to understanding the complexation and coordination behavior of such compounds (Tunçel & Serin, 2006).
Intercalation in Layered Double Hydroxides
Research on improving the thermostability and photostability of this compound through intercalation into layered double hydroxides has been conducted. Tang, Xu, Lin, and Li (2008) demonstrated enhanced stability of the compound when intercalated, providing insights into its potential applications in materials science and engineering (Tang, Xu, Lin, & Li, 2008).
Biomolecular Recognition Studies
In biomolecular recognition, the compound's interactions with various amino acids have been studied. Ojala et al. (1996) investigated the crystal structures of salts composed of amino acids and sulfonated azo dyes, serving as model systems for understanding protein-glycosaminoglycan interactions (Ojala et al., 1996).
Mechanism of Action
The mechanism of action of this compound is based on its electrochemical reduction. The standard surface redox reaction rate constant of the quasi-reversible electroreduction of this compound adsorbed on the static mercury drop electrode has been determined as ks = 24 ( 6) s–1 using the method of split square-wave voltamograms .
Future Directions
The compound has been designed as a precursor of 5-aminosalicylic acid (5-ASA), which was identified as an active component in the therapy of inflammatory bowel diseases . Therefore, future research could potentially focus on exploring its therapeutic potential further, as well as investigating its other possible applications in various fields.
properties
CAS RN |
3564-27-0 |
|---|---|
Molecular Formula |
C19H14N4NaO6S+ |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
sodium;2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O6S.Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+1 |
InChI Key |
NWKIWBVNPNPSHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
C.I. 26520; NSC 11712; NSC-11712; NSC11712. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



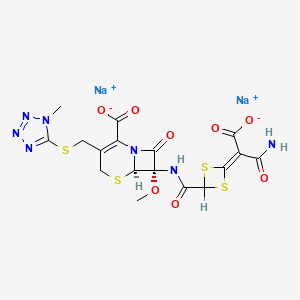
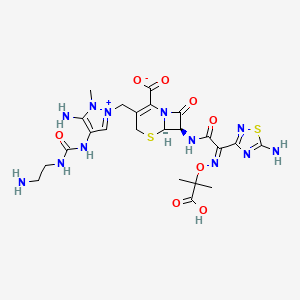



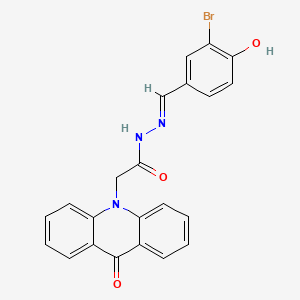

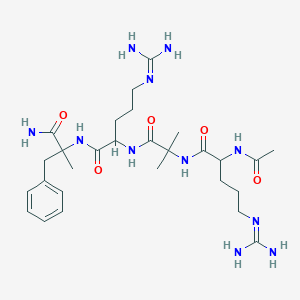


![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)